(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid
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Overview
Description
(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is an organic compound characterized by the presence of a nitro group, a thiophene ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid typically involves the following steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Phenoxyacetic Acid Formation: The phenoxyacetic acid moiety is synthesized separately, often starting from phenol and chloroacetic acid under basic conditions.
Coupling Reaction: The nitrated thiophene and phenoxyacetic acid are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, to introduce additional functional groups.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Esterification Reagents: Alcohols (e.g., methanol, ethanol), sulfuric acid.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Halogenated Thiophenes: From electrophilic substitution reactions.
Esters: From esterification of the carboxylic acid group.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in designing anti-inflammatory and antimicrobial agents.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the thiophene ring can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
(4-Nitro-2-thiophen-3-yl-phenol): Similar structure but lacks the acetic acid moiety.
(4-Nitro-2-thiophen-3-yl-benzoic acid): Similar but with a benzoic acid instead of phenoxyacetic acid.
Uniqueness: (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiophene ring makes it particularly versatile in various chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for innovation and development.
Properties
IUPAC Name |
2-(4-nitro-2-thiophen-3-ylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-12(15)6-18-11-2-1-9(13(16)17)5-10(11)8-3-4-19-7-8/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSVAYVECGZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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